1-[2-nitro-4-(trifluoromethyl)phenyl]-1H-pyrazole-3-carboxylic acid
Description
1-[2-Nitro-4-(trifluoromethyl)phenyl]-1H-pyrazole-3-carboxylic acid is a pyrazole-based compound featuring a nitro group (NO₂) at the 2-position and a trifluoromethyl (CF₃) group at the 4-position of the phenyl ring attached to the pyrazole nitrogen. Key properties include:
- Molecular Formula: C₁₁H₆F₃N₃O₄
- Molecular Weight: 235.26 g/mol
- Purity: ≥95% (as per commercial sources) . The compound’s structure combines electron-withdrawing groups (NO₂, CF₃), making it highly electrophilic, while the carboxylic acid group allows for hydrogen bonding and salt formation.
Properties
IUPAC Name |
1-[2-nitro-4-(trifluoromethyl)phenyl]pyrazole-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6F3N3O4/c12-11(13,14)6-1-2-8(9(5-6)17(20)21)16-4-3-7(15-16)10(18)19/h1-5H,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGUIUDWWCLHMAE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)[N+](=O)[O-])N2C=CC(=N2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6F3N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-nitro-4-(trifluoromethyl)phenyl]-1H-pyrazole-3-carboxylic acid typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the nitration of 4-(trifluoromethyl)aniline to produce 2-nitro-4-(trifluoromethyl)aniline. This intermediate is then subjected to cyclization with hydrazine derivatives to form the pyrazole ring. The final step involves the carboxylation of the pyrazole ring to introduce the carboxylic acid group .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, controlled temperatures, and pressure conditions to facilitate the reactions efficiently. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
1-[2-nitro-4-(trifluoromethyl)phenyl]-1H-pyrazole-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The trifluoromethyl group can be subjected to reduction reactions to form different derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro and trifluoromethyl positions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas or metal hydrides for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield 1-[2-amino-4-(trifluoromethyl)phenyl]-1H-pyrazole-3-carboxylic acid, while substitution reactions can produce various substituted derivatives .
Scientific Research Applications
Chemical Properties and Structure
The compound has the molecular formula and is characterized by the presence of a trifluoromethyl group and a nitro substituent, which are known to enhance biological activity. The molecular structure contributes to its reactivity in various chemical reactions, particularly nucleophilic substitutions, which are essential for synthesizing derivatives with improved pharmacological properties.
Antimicrobial Activity
Recent studies have demonstrated that derivatives of 1-[2-nitro-4-(trifluoromethyl)phenyl]-1H-pyrazole-3-carboxylic acid exhibit potent antimicrobial properties. For instance, compounds synthesized from this pyrazole derivative have shown effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, with low minimum inhibitory concentration (MIC) values indicating strong bactericidal effects .
Table 1: Antimicrobial Activity of Pyrazole Derivatives
| Compound | Target Bacteria | MIC (µg/mL) | Reference |
|---|---|---|---|
| 1 | Staphylococcus aureus | 8 | |
| 2 | Bacillus subtilis | 16 | |
| 3 | Escherichia coli | >128 |
Anti-inflammatory Properties
The compound has also been investigated for its anti-inflammatory potential. Research indicates that certain pyrazole derivatives can inhibit pro-inflammatory cytokines, suggesting their utility in treating inflammatory diseases . This application is particularly relevant in the development of non-steroidal anti-inflammatory drugs (NSAIDs).
Agricultural Applications
The unique chemical structure of 1-[2-nitro-4-(trifluoromethyl)phenyl]-1H-pyrazole-3-carboxylic acid allows it to be explored as a pesticide or herbicide. Its ability to inhibit specific enzymes in plant pathogens can lead to the development of new agrochemicals that are more effective and environmentally friendly compared to traditional compounds.
Synthesis of Bioactive Molecules
This compound serves as a versatile intermediate in the synthesis of various bioactive molecules. The introduction of the trifluoromethyl group enhances the lipophilicity and metabolic stability of the resulting compounds, which is crucial for drug development. For example, it has been utilized in multicomponent reactions to synthesize complex pyrazole-based structures with potential therapeutic applications .
Table 2: Synthesis Pathways Utilizing Pyrazole Derivatives
Case Study 1: Antimicrobial Efficacy
A study conducted on a series of pyrazole derivatives derived from 1-[2-nitro-4-(trifluoromethyl)phenyl]-1H-pyrazole-3-carboxylic acid revealed that modifications to the side chains significantly altered their antibacterial activity. The most potent compound demonstrated an MIC comparable to established antibiotics, indicating its potential as a lead compound for further development .
Case Study 2: Anti-inflammatory Activity
In another investigation, researchers evaluated the anti-inflammatory effects of synthesized pyrazoles in vitro. The results showed that certain derivatives effectively reduced nitric oxide production in macrophages, highlighting their potential role in managing inflammatory conditions .
Mechanism of Action
The mechanism of action of 1-[2-nitro-4-(trifluoromethyl)phenyl]-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The nitro group and trifluoromethyl group play crucial roles in its reactivity and binding affinity to biological targets. The compound can inhibit certain enzymes or receptors, leading to its observed biological effects .
Comparison with Similar Compounds
Structural Analogues and Their Properties
Below is a comparative analysis of structurally related pyrazole derivatives:
Key Differences in Reactivity and Functionality
Electron-Withdrawing Effects :
- The nitro group in the target compound significantly increases electrophilicity compared to analogues with halogens (e.g., 4-F in ) or methyl groups. This enhances reactivity in nucleophilic substitution or coupling reactions .
- The trifluoromethyl group contributes to lipophilicity and steric bulk, influencing membrane permeability in biological systems .
Carboxylic Acid Position :
- Derivatives with carboxylic acid at position 3 (e.g., target compound) exhibit stronger hydrogen-bonding capacity than those with substituents at position 4 (e.g., ’s 4-carboxylic acid derivative), affecting solubility and protein interactions .
Biological Activity :
Biological Activity
1-[2-Nitro-4-(trifluoromethyl)phenyl]-1H-pyrazole-3-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. Pyrazole derivatives have been extensively studied for their potential therapeutic applications, including anticancer, anti-inflammatory, and antibacterial properties. This article aims to provide a comprehensive overview of the biological activity associated with this specific compound, supported by data tables, case studies, and relevant research findings.
Chemical Structure and Properties
The molecular formula of 1-[2-nitro-4-(trifluoromethyl)phenyl]-1H-pyrazole-3-carboxylic acid is with a molecular weight of 315.20 g/mol. The presence of the nitro and trifluoromethyl groups significantly influences its biological activity by enhancing lipophilicity and altering electronic properties.
Biological Activity Overview
The biological activities of 1-[2-nitro-4-(trifluoromethyl)phenyl]-1H-pyrazole-3-carboxylic acid can be categorized into several key areas:
Anticancer Activity
Numerous studies have highlighted the anticancer potential of pyrazole derivatives. For instance, compounds containing the 1H-pyrazole structure have been shown to inhibit the proliferation of various cancer cell lines, including breast cancer (MDA-MB-231), lung cancer, and colorectal cancer cells. The mechanisms often involve:
- Inhibition of microtubule assembly : Certain pyrazole derivatives have demonstrated effective inhibition of microtubule assembly at concentrations as low as 20 μM, indicating their potential as microtubule-destabilizing agents .
- Induction of apoptosis : Research has shown that selected pyrazole compounds can enhance caspase-3 activity and induce morphological changes in cancer cells, confirming their role as apoptosis-inducing agents .
| Compound | Cancer Cell Line | IC50 (μM) | Mechanism |
|---|---|---|---|
| 7d | MDA-MB-231 | 1.0 | Apoptosis induction |
| 7h | MDA-MB-231 | 2.5 | Apoptosis induction |
| 10c | HepG2 | 10.0 | Microtubule destabilization |
Anti-inflammatory Activity
The anti-inflammatory effects of pyrazole derivatives are also noteworthy. In various studies, compounds similar to 1-[2-nitro-4-(trifluoromethyl)phenyl]-1H-pyrazole-3-carboxylic acid have displayed significant inhibition of inflammatory markers:
- COX-2 Inhibition : Several pyrazole derivatives have shown potent COX-2 inhibitory activity with selectivity indices surpassing standard anti-inflammatory drugs like diclofenac . For example, one derivative exhibited an IC50 value of 5.40 μM against COX-1 and 0.01 μM against COX-2.
| Compound | COX-1 IC50 (μM) | COX-2 IC50 (μM) | Selectivity Index |
|---|---|---|---|
| Compound A | 5.40 | 0.01 | >500 |
| Compound B | 44.81 | 55.65 | <1 |
Antibacterial Activity
Some studies have explored the antibacterial properties of pyrazole derivatives, indicating effectiveness against various bacterial strains. The presence of the nitro group has been linked to enhanced antibacterial activity through mechanisms such as DNA alkylation and inhibition of essential bacterial enzymes.
Case Studies
A recent study synthesized various pyrazole derivatives, including those with the nitro group, and evaluated their biological activities:
- Synthesis and Evaluation : A series of compounds were synthesized using nucleophilic aromatic substitution reactions. The resulting compounds were screened for anticancer and anti-inflammatory activities, revealing promising results against breast cancer cell lines and significant COX-2 inhibition .
- Mechanistic Insights : Further investigations into the mechanisms revealed that these compounds could inhibit topoisomerase activity and disrupt tubulin polymerization, which are critical pathways in cancer progression .
Q & A
Q. What synthetic methodologies are recommended for preparing 1-[2-nitro-4-(trifluoromethyl)phenyl]-1H-pyrazole-3-carboxylic acid?
Answer: The synthesis typically involves multi-step reactions:
Nitro and trifluoromethyl group introduction : Electrophilic aromatic substitution or cross-coupling reactions (e.g., Suzuki-Miyaura) to install the 2-nitro-4-(trifluoromethyl)phenyl group onto the pyrazole core.
Carboxylic acid formation : Hydrolysis of ester precursors (e.g., ethyl pyrazole-3-carboxylate) using NaOH or LiOH in aqueous THF/MeOH .
Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol/water.
Key characterization :
Q. What initial biological assays are suitable for evaluating its bioactivity?
Answer:
- Anti-proliferative assays : Use cancer cell lines (e.g., PC-3 prostate cancer cells) with MTT or SRB assays. IC₅₀ values can indicate potency .
- Autophagy induction : Monitor LC3-II/LC3-I ratio via Western blot or fluorescent microscopy (GFP-LC3 transfection) .
- Enzyme inhibition : Test mTOR/p70S6K activity using kinase assays or phospho-specific antibodies .
Q. How can researchers assess the compound’s physicochemical properties for experimental design?
Answer:
- Solubility : Determine in DMSO (stock solutions) and aqueous buffers (PBS, pH 7.4) via HPLC or UV-Vis .
- Stability : Conduct accelerated stability studies (e.g., 24–72 hours at 37°C in serum-containing media) .
- LogP : Estimate via reverse-phase HPLC (C18 column, methanol/water gradient) .
Advanced Research Questions
Q. What mechanistic insights explain its anti-proliferative effects via autophagy and mTOR inhibition?
Answer:
- mTOR pathway : The compound may bind to the ATP-binding pocket of mTOR, inhibiting phosphorylation of downstream targets (e.g., p70S6K) .
- Autophagy induction : Upregulation of Beclin-1 and ATG5-ATG12 complexes, leading to autophagosome formation. Validate via siRNA knockdown of autophagy-related genes .
- Crosstalk analysis : Use PI3K/Akt/mTOR inhibitors (e.g., rapamycin) to dissect pathway interactions .
Q. How do structural modifications (e.g., nitro group position) influence bioactivity?
Answer:
- SAR studies : Compare analogues (e.g., 5-(4-chlorophenyl)-1-(4-methoxyphenyl)-3-(trifluoromethyl)-1H-pyrazole ) to identify critical substituents.
- Nitro group role : The 2-nitro group may enhance electron-withdrawing effects, stabilizing interactions with mTOR’s hydrophobic regions. Test via meta-nitro or nitro-free analogues .
- Trifluoromethyl impact : Fluorine’s electronegativity improves membrane permeability and metabolic stability. Replace with –CH₃ or –Cl to assess .
Q. How can contradictory data on biological activity across studies be resolved?
Answer:
- Standardize assays : Use identical cell lines (e.g., PC-3 vs. LNCaP), serum concentrations, and exposure times .
- Control variables : Account for batch-to-batch compound purity (HPLC ≥95%) and solvent effects (DMSO ≤0.1% v/v) .
- Meta-analysis : Compare IC₅₀ values and mechanistic endpoints (e.g., LC3-II levels) across published studies .
Q. What strategies optimize in vivo bioavailability for preclinical studies?
Answer:
- Prodrug design : Esterify the carboxylic acid to improve oral absorption (e.g., ethyl ester prodrugs) .
- Formulation : Use PEGylated nanoparticles or liposomes to enhance solubility and half-life .
- Pharmacokinetics : Measure plasma concentration-time profiles (LC-MS/MS) after IV/IP administration in rodent models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
